molecular formula C10H11ClN2O2 B1311704 Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester CAS No. 96722-48-4

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

Cat. No.: B1311704
CAS No.: 96722-48-4
M. Wt: 226.66 g/mol
InChI Key: ABRATOLIWLJHJQ-LCYFTJDESA-N
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Description

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Biochemical Analysis

Biochemical Properties

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester plays a significant role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with various enzymes and proteins, including hydrazine and hydroxylamine, to form stable hydrazone derivatives . These interactions are essential for the compound’s function in biochemical assays and synthetic applications. The nature of these interactions involves nucleophilic attack by the nitrogen atom on the carbonyl carbon, leading to the formation of a hydrazone linkage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain oxidoreductases by forming stable hydrazone complexes with the enzyme’s active site . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that the compound’s effects on cellular function can diminish over time, highlighting the importance of proper storage and handling to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific oxidoreductases and hydrolases, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding to intracellular proteins can influence its localization and distribution within cells, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria or nucleus, where it can exert its biochemical effects on cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Ethyl Ester
  • Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Propyl Ester
  • Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Butyl Ester

Uniqueness

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The methyl ester group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its ethyl, propyl, and butyl counterparts.

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRATOLIWLJHJQ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96722-48-4
Record name Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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